molecular formula C6H13N3O3 B1666427 2-[2-(2-Azidoethoxy)ethoxy]ethanol CAS No. 86520-52-7

2-[2-(2-Azidoethoxy)ethoxy]ethanol

Cat. No. B1666427
Key on ui cas rn: 86520-52-7
M. Wt: 175.19 g/mol
InChI Key: PMNIHDBMMDOUPD-UHFFFAOYSA-N
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Patent
US09345781B2

Procedure details

Compound 3 (10.0 g, 59.50 mmol) was dissolved in anhydrous DMF (200 mL), to which NaN3 (77.3 g, 119.00 mmol) was added and reaction mixture stirred at 80° C. or 48 hours. Solvents were removed under reduced pressure and residue dissolved in DCM (200 mL), washed with water (400 mL) and brine (100 mL) before being dried over Na2SO4. Solvent was evaporated under reduced pressures and residue purified by silica gel column chromatography using EA:hexane (6:4) to obtain 4 as a liquid (7.80 g, 75% yield). 1H-NMR (500 MHz, CDCl3): δ 2.34 (d, 1H, J=5.5 Hz, OH), 3.93 (t, 2H, J=6.0 Hz, Ha), 3.61 (t, 2H, J=4.5 Hz, Hb), 3.65-3.68 (m, 6H, Hc, He, Hf), 3.73 (q, 2H, J=5.5 Hz, Hd); 13C-NMR (125 MHz, CDCl3): δ 50.62 (Ca), 61.73 (Cf), 70.02 (Cb), 70.36 (Ce), 70.63 (Cc), 72.45 (Cd). EI-MS: [M+Na]+ C6H13N3NaO3 calcd 198.08, obsd 198.07
Name
Compound 3
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
77.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:5][O:6][C:7]1[CH:12]=CC(N=NC2C=CC(CO)=CC=2)=CC=1)([O:3][CH3:4])=O.[N-:23]=[N+:24]=[N-:25].[Na+].CN([CH:30]=[O:31])C>>[N:23]([CH2:12][CH2:7][O:6][CH2:5][CH2:1][O:3][CH2:4][CH2:30][OH:31])=[N+:24]=[N-:25] |f:1.2|

Inputs

Step One
Name
Compound 3
Quantity
10 g
Type
reactant
Smiles
C(=O)(OC)COC1=CC=C(C=C1)N=NC1=CC=C(CO)C=C1
Name
Quantity
77.3 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. or 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
Solvents were removed under reduced pressure and residue
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM (200 mL)
WASH
Type
WASH
Details
washed with water (400 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated under reduced pressures and residue
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N(=[N+]=[N-])CCOCCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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